(+)-Marmesin

Description

Marmesin has been reported in Angelica gigas, Angelica japonica, and other organisms with data available.

RN given refers to (S)-isomer; nodakenetin is the (R)-isome

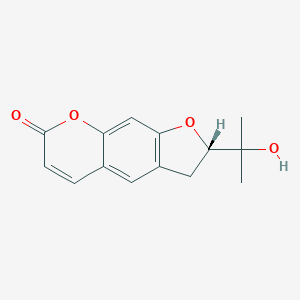

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030448 | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-08-6 | |

| Record name | (+)-Marmesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marmesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARMESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marmesin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(+)-Marmesin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Marmesin, a naturally occurring furanocoumarin, holds significant interest in the scientific community due to its role as a key intermediate in the biosynthesis of linear furanocoumarins and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of its engagement with critical biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of furanocoumarins, a class of phototoxic compounds found in various plant species. While pinpointing a single, definitive "first" isolation is challenging due to the historical context of natural product chemistry, the work of researchers in the mid-20th century was pivotal.

Notably, the research conducted by Abu-Mustafa and Fayez in the 1960s on the chemical constituents of Ammi majus L. fruits was instrumental in the isolation and characterization of marmesin[1][2]. Their work, along with others from that era, laid the foundation for understanding the structure and chemistry of this important furanocoumarin.

It is also crucial to note that the name nodakenetin is often used interchangeably with marmesin in scientific literature. Chemically, this compound is the (S)-enantiomer, while nodakenetin is often referred to as the (R)-enantiomer[1].

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families[3][4]. It is a key precursor in the biosynthesis of other linear furanocoumarins like psoralen. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and environmental conditions.

| Plant Species | Family | Plant Part | Concentration/Yield | Reference(s) |

| Ammi majus L. | Apiaceae | Fruits (Seeds) | ~0.25% of the plant material | |

| Angelica gigas Nakai | Apiaceae | Rhizomes | 9% of the essential oil | |

| Angelica decursiva | Apiaceae | Roots | Not explicitly quantified, but identified as a key constituent | |

| Ruta graveolens L. | Rutaceae | Not specified | Identified as a biosynthetic intermediate | |

| Aegle marmelos (L.) Corr. | Rutaceae | Fruits, Leaves, Roots | Present; quantitative data varies | |

| Feronia limonia (L.) Swingle | Rutaceae | Stem Bark, Fruit Pericarp | Identified as a bioactive component; yield of 10 mg from a purified fraction has been reported. | |

| Broussonetia kazinoki | Moraceae | Twigs | Isolated, but specific yield not detailed | |

| Celtis durandii Engl. | Cannabaceae | Root | Isolated as a potent antiplasmodial compound |

Experimental Protocols

General Extraction and Isolation Protocol

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on commonly cited methodologies.

3.1.1. Plant Material Preparation

-

Collect the desired plant parts (e.g., fruits, roots, or leaves).

-

Thoroughly wash the plant material to remove any dirt and debris.

-

Air-dry the material in the shade or use a mechanical dryer at a low temperature (40-50°C) to prevent degradation of the active compounds.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

3.1.2. Extraction

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 500 g) into a thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add a suitable solvent, such as methanol or ethanol, to the distillation flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 6-24 hours) until the solvent in the siphon tube becomes colorless.

-

-

Maceration:

-

Submerge the powdered plant material in a sealed container with a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

-

Keep the mixture at room temperature for a period of 3-7 days, with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

3.1.3. Fractionation and Purification

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

The concentrated extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase.

-

Dissolve the fraction containing this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate or chloroform.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions onto a TLC plate pre-coated with silica gel.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9.5:0.5 v/v).

-

Visualize the spots under UV light (typically at 254 nm and 365 nm). This compound will appear as a distinct spot.

-

Pool the fractions containing the pure compound.

-

-

Recrystallization:

-

Dissolve the pooled fractions in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to obtain pure crystals of this compound.

-

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The following is a representative HPLC method for the quantitative analysis of this compound in plant extracts.

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as 0.1% formic acid or phosphoric acid, to improve peak shape). A common starting point is a gradient of acetonitrile in water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 330 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Biological Signaling Pathways

This compound and its enantiomer nodakenetin have been shown to modulate several key biological signaling pathways, highlighting their therapeutic potential.

Biosynthesis of Linear Furanocoumarins

This compound is a critical intermediate in the biosynthesis of linear furanocoumarins. The pathway begins with umbelliferone, which undergoes prenylation to form demethylsuberosin. Marmesin synthase then catalyzes the conversion of demethylsuberosin to this compound, which is subsequently converted to psoralen, the parent compound of many other linear furanocoumarins.

Caption: Biosynthesis pathway of linear furanocoumarins highlighting this compound.

Inhibition of VEGF-A-Stimulated Signaling Pathway

This compound has demonstrated anti-angiogenic properties by inhibiting the signaling pathway stimulated by Vascular Endothelial Growth Factor-A (VEGF-A). This inhibition is crucial in preventing the formation of new blood vessels, a key process in tumor growth and metastasis.

Caption: Inhibition of the VEGF-A signaling pathway by this compound.

Activation of the Wnt/β-catenin Signaling Pathway

Nodakenetin, the enantiomer of this compound, has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for bone formation, and its activation by nodakenetin suggests potential therapeutic applications in treating osteoporosis.

References

(+)-Marmesin chemical properties and structure elucidation

An In-depth Technical Guide to (+)-Marmesin: Chemical Properties and Structure Elucidation

Introduction

This compound is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It belongs to the psoralen class of compounds, which are characterized by a furan ring fused to a chromenone.[2] As a precursor in the biosynthesis of linear furanocoumarins, this compound is of significant interest to researchers in natural product chemistry and drug development.[1][3] This guide provides a comprehensive overview of its chemical properties, the experimental methodologies for its isolation and purification, and the techniques employed for its structure elucidation. Furthermore, it delves into its biological activities, including its role as an angiogenesis inhibitor.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | [4] |

| Average Molecular Weight | 246.26 g/mol | |

| Monoisotopic Molecular Weight | 246.08920892 Da | |

| IUPAC Name | (2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

| CAS Number | 13849-08-6 | |

| Water Solubility | 0.37 g/L | |

| Solubility in DMSO | 100 mg/mL (406.07 mM) | |

| logP | 1.98 | |

| pKa (Strongest Acidic) | 14.3 | |

| UV-Vis λmax | 332 nm (in EtOH), 338 nm (in MeOH) | |

| IR Spectra (ATR) | νmax 3480, 2971, 1699, 1631, 1488 cm⁻¹ |

Structure Elucidation

The determination of the chemical structure of this compound has been accomplished through a combination of spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the connectivity of atoms, the molecular framework, and the three-dimensional arrangement of the molecule.

Spectroscopic Analysis

A variety of spectroscopic techniques have been instrumental in elucidating the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR (300 MHz, CDCl₃) : The proton NMR spectrum shows characteristic signals at δ 7.59 (d, J = 9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, J = 21.6 Hz, 1H), 6.20 (d, J = 9.5 Hz, 1H), 4.74 (t, J = 8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H), 1.37 (s, 3H), and 1.24 (s, 3H) ppm.

-

¹³C-NMR : Carbon-13 NMR data, along with DEPT-135 experiments, have been used to identify all 14 carbon atoms in the molecule, confirming the presence of the furanocoumarin core and the hydroxyisopropyl side chain.

-

-

Mass Spectrometry (MS) :

-

Low- and high-resolution Fast Atom Bombardment (FAB-MS) have been used to determine the molecular formula as C₁₄H₁₄O₄ and a molecular mass of 246.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have provided further confirmation of the molecular weight and fragmentation patterns, which are crucial for structural confirmation.

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy :

-

The IR spectrum shows a prominent absorption band at 3480 cm⁻¹ corresponding to the hydroxyl group, and at 1699 cm⁻¹ for the carbonyl group of the lactone ring.

-

The UV spectrum in ethanol exhibits a maximum absorption at 332 nm, which is characteristic of the chromophore present in the molecule.

-

X-ray Crystallography

Single-crystal X-ray diffraction has provided unambiguous confirmation of the structure and stereochemistry of this compound.

-

Crystal Structure : The crystal structure was determined using direct methods from X-ray diffraction data.

-

Crystal System : Monoclinic

-

Space Group : P2₁

-

Unit Cell Parameters : a = 5.721(1) Å, b = 13.810(1) Å, c = 7.864(2) Å, β = 100.39(1)°

-

Key Structural Features : The benzopyran moiety is perfectly planar, and the furan ring adopts a 2α-envelope conformation. The molecules are linked by O-H···O hydrogen bonds.

Experimental Protocols

Isolation and Purification of this compound

This compound has been isolated from various plant sources, including the root bark of Feronia limonia, Celtis durandii, and the bark of Hesperethusa crenulata. A general protocol for its isolation and purification is as follows:

-

Extraction : The dried and powdered plant material is subjected to solvent extraction. A common method involves using a dichloromethane/methanol (1:1 v/v) mixture. Another approach uses solvent extractions followed by column chromatography.

-

Partitioning : The crude extract is partitioned against water to separate the organic-soluble components.

-

Column Chromatography : The organic phase is concentrated and subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, such as a mixture of n-hexane and acetone, to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : Fractions showing promising activity or containing the target compound are further purified using preparative HPLC to yield pure this compound.

Structure Elucidation Workflow

The logical progression from isolation to the final confirmed structure of this compound can be visualized as a systematic workflow.

Caption: Workflow for the isolation and structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an inhibitor of angiogenesis, the formation of new blood vessels. This anti-angiogenic effect is primarily mediated through the inactivation of Vascular Endothelial Growth Factor (VEGF)-stimulated signaling pathways.

Anti-Angiogenic Signaling Pathway of this compound

Marmesin exerts its anti-angiogenic effects by targeting several key components of the VEGF signaling cascade in endothelial cells. When VEGF-A binds to its receptor, VEGFR-2, it triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Marmesin has been shown to inhibit these processes.

The key molecular targets of marmesin in this pathway include:

-

VEGF Receptor-2 (VEGFR-2) : Marmesin downregulates the expression of VEGFR-2.

-

Integrin β1 and Integrin-Linked Kinase (ILK) : The expression of these cell adhesion and signaling molecules is also suppressed by marmesin.

-

Downstream Kinases : Marmesin inhibits the VEGF-A-induced phosphorylation of several downstream kinases, including FAK, Src, ERK, and Akt, which are crucial for angiogenesis.

This inhibitory action ultimately leads to a halt in endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels.

Caption: Inhibition of the VEGF-A signaling pathway by this compound.

References

The Biological Activity of (+)-Marmesin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Marmesin, a naturally occurring furanocoumarin, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Exhibiting a diverse range of biological activities, it has been investigated for its potential therapeutic applications in oncology, inflammatory diseases, diabetes, and infectious diseases. This technical guide provides a comprehensive review of the current state of knowledge on the biological activities of this compound. It details the compound's mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways it modulates.

Introduction

This compound is a key biosynthetic intermediate of linear furanocoumarins found in a variety of plant species, notably in the families Apiaceae and Rutaceae. Structurally, it is a derivative of umbelliferone. While traditionally known as a precursor, recent scientific inquiry has focused on the intrinsic pharmacological properties of this compound itself. This document synthesizes the existing literature on its anti-cancer, anti-angiogenic, anti-diabetic, anti-inflammatory, antiplasmodial, and potential neuroprotective activities, providing a consolidated resource for researchers.

Key Biological Activities and Quantitative Data

The biological effects of this compound are multifaceted, targeting various cell types and molecular pathways. The following tables summarize the key quantitative data associated with these activities.

Table 1: Anti-Cancer and Anti-Angiogenic Activity

| Cell Line/Model | Activity | Parameter | Value | Reference(s) |

| U937 (Human Leukemia) | Cytotoxicity | IC50 | 40 µM | [1] |

| Normal Human Monocytes | Cytotoxicity | IC50 | 125 µM | [1] |

| A549 (NSCLC) | Anti-proliferative | Concentration | 10 µM (Significant inhibition) | [2] |

| H1299 (NSCLC) | Anti-proliferative | Concentration | 10 µM (Significant inhibition) | [2] |

| HUVEC | Anti-angiogenesis | Concentration | 10 µM (Inhibition of tube formation) | [3] |

| Rat Aortic Ring | Anti-angiogenesis | Concentration | 10 µM (Inhibition of microvessel sprouting) |

Table 2: Anti-Diabetic Activity

| Target Enzyme | Activity | Parameter | Value | Reference(s) |

| Aldose Reductase (AR) | Enzyme Inhibition | IC50 | 3.80 ± 0.1 µM | |

| Aldose Reductase (AR) | Inhibition Constant (Mixed) | Ki | 2.32 µM | |

| Aldose Reductase (AR) | In Silico Binding Score | kcal/mol | -8.8 |

Table 3: Antiplasmodial Activity

| P. falciparum Strain | Activity | Parameter | Value (µg/mL) | Reference(s) |

| Pf3D7 (drug-sensitive) | Antiplasmodial | IC50 | 0.28 | |

| PfW2mef (drug-resistant) | Antiplasmodial | IC50 | 5.92 (for extract) | |

| PfINDO (drug-resistant) | Antiplasmodial | IC50 | 6.04 (for extract) | |

| Target | Activity | Parameter | Value | Reference(s) |

| β-hematin formation | Inhibition | IC50 | 150 µM |

Note: Data for Anti-inflammatory (COX-2), Neuroprotective, and Antimicrobial (MIC) activities are not yet sufficiently quantified in the literature for isolated this compound.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling cascades. Its best-characterized mechanism is the inhibition of angiogenesis and cancer cell proliferation through the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Anti-Angiogenic and Anti-Cancer Signaling

In endothelial and cancer cells, this compound has been shown to inhibit mitogen-stimulated signaling. The primary mechanism involves the downregulation of key cell surface receptors and the subsequent blockage of downstream phosphorylation cascades.

-

VEGFR-2 Downregulation: Marmesin suppresses the expression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical receptor tyrosine kinase in angiogenesis. This leads to the inactivation of VEGF-A-stimulated signaling pathways.

-

Inhibition of Downstream Kinases: By inhibiting the VEGFR-2 axis, marmesin prevents the phosphorylation and activation of several downstream signaling proteins, including Focal Adhesion Kinase (FAK), Src, Mitogen-activated protein kinase kinase (MEK), Extracellular signal-regulated kinase (ERK), and Akt. This blockade disrupts cell proliferation, migration, and survival signals.

-

Cell Cycle Arrest: In endothelial cells, the inhibition of these pathways leads to the downregulation of cyclins and cyclin-dependent kinases (Cdks), resulting in hypophosphorylation of the retinoblastoma protein (pRb) and subsequent G1 phase cell cycle arrest. In leukemia cells, it has been shown to induce G2/M arrest.

-

Induction of Apoptosis: In cancer cells, marmesin promotes apoptosis by modulating the expression of Bcl-2 family proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the mitochondrial pathway of apoptosis.

References

(+)-Marmesin: A Keystone Precursor in the Biosynthesis of Furanocoumarins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Furanocoumarins, a class of plant secondary metabolites, exhibit a wide range of biological activities, from phototoxicity and defense against herbivores to promising therapeutic applications in treating skin disorders like psoriasis and vitiligo. The biosynthesis of these compounds, particularly the linear furanocoumarins, hinges on the pivotal role of the dihydrofuranocoumarin, (+)-marmesin. This technical guide provides a comprehensive overview of the biosynthetic pathway leading from this compound to the formation of psoralen and its derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Biosynthetic Pathway: From Umbelliferone to Furanocoumarins

The journey to linear and angular furanocoumarins begins with the common precursor, umbelliferone, which is derived from the phenylpropanoid pathway. The metabolic fate of umbelliferone is determined by the position of prenylation, leading to two distinct branches of the pathway.

-

Linear Furanocoumarins: Prenylation at the C6 position of umbelliferone by a prenyltransferase yields demethylsuberosin. This intermediate is then converted to this compound by marmesin synthase , a cytochrome P450 enzyme (CYP76F112 in Ficus carica).[1][2] this compound is the direct precursor to psoralen, the parent compound of linear furanocoumarins. The conversion of this compound to psoralen is catalyzed by psoralen synthase (a CYP71AJ subfamily member), which cleaves off an acetone molecule.[3][4]

-

Angular Furanocoumarins: Prenylation at the C8 position of umbelliferone produces osthenol. Osthenol is then converted to (+)-columbianetin by columbianetin synthase . Finally, angelicin synthase (CYP71AJ4) catalyzes the formation of angelicin, the parent compound of angular furanocoumarins, from (+)-columbianetin.[5]

This guide will focus on the linear pathway originating from this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Functions, accumulation, and biosynthesis of important secondary metabolites in the fig tree (Ficus carica) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Natural occurrence of (+)-Marmesin in Apiaceae and Rutaceae plant families

Physical and chemical properties of (+)-Marmesin

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Marmesin

Introduction

This compound, also known as nodakenetin, is a naturally occurring furanocoumarin that serves as a key biosynthetic precursor to linear furanocoumarins and psoralen.[1][2] It is found in various plants, including those from the Apiaceae and Rutaceae families, such as Aegle marmelos and Ammi majus.[1][3][4] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its role in key signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a crystalline solid with the molecular formula C₁₄H₁₄O₄. Its chemical structure features a furan ring fused to a chromenone, forming a 7H-furo[3,2-g]chromen-7-one core.

General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]benzopyran-7-one | |

| Synonyms | Nodakenetin, (S)-Marmesin | |

| CAS Number | 13849-08-6 | |

| Molecular Formula | C₁₄H₁₄O₄ | |

| Molecular Weight | 246.26 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 189°C | |

| Water Solubility | 0.37 g/L | |

| logP | 1.98 |

Solubility

The solubility of this compound in various organic solvents is crucial for experimental design and formulation development.

| Solvent | Solubility | Reference(s) |

| DMSO | 100 mg/mL (406.07 mM) | |

| DMF | 30 mg/mL | |

| Ethanol | 2 mg/mL | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 7.59 | d | 9.5 | Aromatic H | |

| 7.22 | s | - | Aromatic H | |

| 6.75 | d | 21.6 | Aromatic H | |

| 6.20 | d | 9.5 | Aromatic H | |

| 4.74 | t | 8.8 | CH | |

| 3.28-3.15 | m | - | CH₂ | |

| 1.87 | s | - | OH | |

| 1.37 | s | - | CH₃ | |

| 1.24 | s | - | CH₃ | |

| (Solvent: CDCl₃, Frequency: 300 MHz) |

¹³C-NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C-NMR) data for furanocoumarins, including marmesin, have been reported in literature reviews of compounds isolated from the Moraceae family. These data are essential for confirming the carbon skeleton of the molecule.

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule and is useful for quantification.

| λmax (nm) | Solvent | Reference(s) |

| 338, 217 | Methanol | |

| 332 | Ethanol | |

| 335 | Not specified | |

| 336, 224 | Not specified |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3480 | O-H stretching | |

| 2971 | C-H stretching | |

| 1699 | C=O stretching (lactone) | |

| 1631 | C=C stretching (aromatic) | |

| 1488 | C=C stretching (aromatic) |

Mass Spectrometry

Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the compound. The exact mass is reported as 246.08920892 Da.

Experimental Protocols

Isolation of this compound

A general protocol for the isolation of this compound from plant sources involves solvent extraction followed by chromatographic purification.

-

Extraction :

-

Dried and powdered plant material (e.g., roots, fruits, or bark) is subjected to extraction using a suitable solvent, such as a dichloromethane/methanol mixture or hexane. Maceration or Soxhlet extraction are common methods.

-

The crude extract is obtained by removing the solvent under reduced pressure.

-

-

Fractionation :

-

The crude extract is then partitioned between an organic solvent (e.g., dichloromethane) and water to separate compounds based on polarity.

-

The organic phase, containing marmesin, is concentrated.

-

-

Chromatographic Purification :

-

The concentrated organic fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Synthesis of this compound

Several synthetic routes for marmesin have been developed. One notable method is based on a palladium-catalyzed intramolecular coupling reaction to construct the dihydropyran ring from an intermediate, (-)-peucedanol. Another approach involves the synthesis from beta-resorcylaldehyde.

Characterization

The identity and purity of isolated or synthesized this compound are confirmed using a combination of the spectroscopic methods detailed above (NMR, IR, UV-Vis, and Mass Spectrometry).

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, particularly as an anti-cancer and anti-angiogenesis agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Angiogenic Activity

Marmesin has been shown to be a novel angiogenesis inhibitor. It exerts its effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, marmesin treatment abrogates VEGF-A-induced endothelial cell migration, invasion, and capillary-like structure formation. This is achieved through the inactivation of VEGF-A-stimulated signaling pathways and the downregulation of cell surface signaling molecules including VEGFR-2, HER2, integrin β1, and integrin-linked kinase (ILK).

Caption: Inhibition of VEGF-A-mediated angiogenesis by this compound.

Anti-Cancer Activity

In the context of cancer, particularly non-small cell lung cancer (NSCLC), marmesin abrogates mitogen-stimulated proliferation and invasion. This anti-tumor activity is mediated by the inactivation of mitogenic signaling pathways. Marmesin treatment markedly inhibits the phosphorylation of key signaling proteins such as Src, MEK, ERK, Akt, and p70S6K in NSCLC cells. Furthermore, it induces apoptosis, as evidenced by the upregulation of Bax and downregulation of Bcl-2, and causes G2/M cell cycle arrest in leukemia cells.

Caption: this compound inhibits proliferation and induces apoptosis.

Other Activities

This compound also exhibits dual inhibitory activity against COX-2 and 5-LOX, suggesting anti-inflammatory potential. Additionally, it has shown antiplasmodial activity by inhibiting β-hematin formation, which is crucial for the survival of the malaria parasite.

Conclusion

This compound is a furanocoumarin with well-defined physical and chemical properties that facilitate its isolation, synthesis, and characterization. Its significant biological activities, particularly in the realms of anti-cancer and anti-angiogenic research, make it a compound of high interest for drug development. The detailed understanding of its interaction with key signaling pathways, such as the VEGF and mitogen-activated protein kinase pathways, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the therapeutic potential of this promising natural product.

References

(+)-Marmesin CAS number, molecular formula, and weight

An In-Depth Technical Guide to (+)-Marmesin for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a key biosynthetic precursor to psoralen and other linear furanocoumarins, this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value |

| CAS Number | 13849-08-6[1][2] |

| Molecular Formula | C₁₄H₁₄O₄[1][2] |

| Molecular Weight | 246.26 g/mol [2] |

| Synonyms | (S)-(+)-Marmesin, Nodakenetin |

| Appearance | Crystalline solid |

| Purity | ≥98% |

Biological Activity and Signaling Pathways

This compound has demonstrated notable efficacy in inhibiting cancer cell proliferation and angiogenesis. Its mechanisms of action primarily involve the modulation of key signaling pathways crucial for tumor growth and vascular development.

Anticancer and Anti-Angiogenic Mechanisms

This compound exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in cancer cells. A key aspect of its anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.

The compound has been shown to downregulate the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. This leads to the suppression of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. Specifically, this compound inhibits the phosphorylation of key signaling proteins such as Akt, ERK1/2, and MEK.

Furthermore, this compound has been observed to decrease the expression of integrin β1 and integrin-linked kinase (ILK), which are important for cell adhesion, migration, and signaling. The activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix and facilitating cancer cell invasion, is also inhibited by this compound.

Caption: Signaling pathway of this compound's anticancer and anti-angiogenic effects.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources, such as the roots of Celtis durandii or the fruit of Aegle marmelos.

Materials:

-

Dried and powdered plant material

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered plant material with a 1:1 (v/v) mixture of dichloromethane and methanol at room temperature for 48-72 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition it with an immiscible organic solvent like ethyl acetate to separate compounds based on polarity.

-

Column Chromatography:

-

Pack a chromatography column with silica gel slurried in hexane.

-

Load the concentrated organic phase onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.

-

Purification: Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Protein Phosphorylation

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of key signaling proteins like VEGFR-2 and Akt.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the cells treated with this compound and control cells. Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Tube Formation Assay

This protocol is for assessing the effect of this compound on the tube-forming ability of endothelial cells, an indicator of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

96-well plate

-

This compound

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Conclusion

This compound is a promising natural compound with significant potential in cancer therapy due to its dual action of inhibiting cancer cell proliferation and suppressing angiogenesis. This guide provides foundational knowledge and detailed experimental protocols to facilitate further research and development of this compound as a therapeutic agent. The provided methodologies can be adapted to specific research needs, enabling a deeper understanding of its molecular mechanisms and therapeutic potential.

References

A Systematic Review of (+)-Marmesin Bioactivity: Mechanisms, Quantitative Data, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

(+)-Marmesin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from anticancer and anti-inflammatory to antiplasmodial effects, underscore its potential as a lead compound for novel therapeutic agents. This technical guide provides a systematic review of the current literature on this compound's bioactivity, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Reference |

| U937 | Human leukemia | 40 µM | [1] |

| Normal Human Monocytes | Normal blood cells | 125 µM | [1] |

| A549 | p53 wild-type Non-Small Cell Lung Cancer (NSCLC) | Not specified, but abrogated proliferation and invasion | [1] |

| H1299 | p53-deficient Non-Small Cell Lung Cancer (NSCLC) | Not specified, but abrogated proliferation and invasion | [1] |

| Chinese Hamster V79 | Lung fibroblasts | LD50 (dark): 0.013 µM | [1] |

| Chinese Hamster V79 | Lung fibroblasts | LD50 (NUV): 0.002 µM | |

| Chinese Hamster V79 | Lung fibroblasts | LD50 (BL): 0.012 µM |

Table 2: Antiplasmodial and Anti-Angiogenic Activity of this compound

| Activity | Organism/System | IC50 Value | Reference |

| Antiplasmodial (Pf3D7) | Plasmodium falciparum | 0.28 µg/mL | |

| Antiplasmodial (PfINDO) | Plasmodium falciparum | Not specified, but active | |

| Antiplasmodial (PfW2mef) | Plasmodium falciparum | Not specified, but active | |

| β-hematin formation inhibition | In vitro assay | 150 µM | |

| Inhibition of MMP-2 expression and activity | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective at 10 µM |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The primary mechanisms identified in the literature are its anti-angiogenic and anti-cancer pathways.

Marmesin has been shown to be a novel angiogenesis inhibitor. Its anti-angiogenic effects are primarily mediated through the inactivation of VEGF-A-stimulated signaling pathways in endothelial cells. This involves the downregulation of key cell surface signaling molecules.

Caption: Inhibition of VEGF-A-induced signaling by this compound.

In non-small cell lung cancer (NSCLC) cells, marmesin abrogates mitogen-stimulated proliferation and invasion. This is achieved by inactivating mitogenic signaling pathways and downregulating various cell signaling-related proteins.

Caption: Inhibition of mitogen-stimulated pathways in NSCLC by this compound.

In human leukemia U937 cells, marmesin induces apoptosis in a dose-dependent manner. This process involves the modulation of Bcl-2 family proteins and the induction of reactive oxygen species (ROS).

Caption: Pro-apoptotic mechanism of this compound in leukemia cells.

Experimental Protocols: An Overview

Detailed, step-by-step experimental protocols are not fully elaborated in the reviewed abstracts. However, the methodologies employed can be summarized as follows:

-

Cell Lines: A variety of human cancer cell lines including A549 (NSCLC), H1299 (NSCLC), and U937 (leukemia), as well as normal human monocytes and Chinese Hamster V79 cells, were used.

-

Culture Conditions: Standard cell culture conditions were likely employed, although specific media and supplements are not detailed in the abstracts.

-

Cytotoxicity Assessment: The cytotoxic effects of marmesin were quantified using standard methods to determine IC50 and LD50 values. The MTT assay is a common method for this purpose.

-

In Vitro Models: Human Umbilical Vein Endothelial Cells (HUVECs) were used to assess key angiogenic processes.

-

Proliferation: Assessed by monitoring cell growth in the presence of VEGF-A and marmesin.

-

Migration and Invasion: Likely evaluated using Boyden chamber or wound-healing assays.

-

Capillary-like Structure Formation: Assessed by plating HUVECs on Matrigel.

-

-

Ex Vivo Model: The aortic ring assay was used to study angiogenic sprouting from aortic explants.

-

Western Blotting: Used to determine the expression levels and phosphorylation status of key signaling proteins such as VEGFR-2, integrin β1, ILK, MMP-2, Src, MEK, ERK, Akt, and p70S6K.

-

Analysis of Cell Cycle: Flow cytometry was likely used to analyze the cell cycle distribution (e.g., G1 phase arrest) in marmesin-treated cells.

-

Apoptosis Assays: The induction of apoptosis was likely confirmed using techniques such as Annexin V/PI staining followed by flow cytometry. The expression of apoptosis-related proteins like Bax and Bcl-2 was determined by Western blotting.

-

In Vitro Antiplasmodial Activity: The susceptibility of chloroquine-sensitive (3D7) and resistant (INDO and W2mef) strains of Plasmodium falciparum to marmesin was determined.

-

β-Hematin Formation Assay: A cell-free assay was used to evaluate the ability of marmesin to inhibit the formation of β-hematin, a crucial process for parasite survival.

The following workflow provides a generalized overview of the experimental approach for evaluating the anti-angiogenic properties of this compound.

Caption: A generalized workflow for investigating the anti-angiogenic effects of this compound.

Conclusion

This compound is a promising natural product with well-documented bioactivities, particularly in the realms of oncology and angiogenesis. Its ability to modulate key signaling pathways, such as those driven by VEGF and other mitogens, provides a strong rationale for its further development as a therapeutic agent. The quantitative data presented herein offer valuable benchmarks for future studies. While the general experimental approaches are clear, future publications would benefit from more detailed protocol descriptions to enhance reproducibility. This systematic review provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Biosynthesis of (+)-Marmesin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the total biosynthesis of (+)-Marmesin, a key intermediate in the synthesis of various pharmacologically active furanocoumarins. While the chemical synthesis from precursors like (-)-peucedanol has been explored, biosynthetic routes using engineered microorganisms offer a highly efficient and sustainable alternative. These notes detail the enzymatic pathway, present quantitative data from engineered Escherichia coli strains, and provide comprehensive protocols for biosynthesis, purification, and characterization.

Biosynthetic Pathway of this compound

The microbial biosynthesis of this compound is typically initiated from the precursor umbelliferone. This process involves a two-step enzymatic cascade within a genetically engineered host organism.

-

Step 1: Prenylation. An umbelliferone 6-prenyltransferase enzyme catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) group to umbelliferone, forming demethylsuberosin (DMS).

-

Step 2: Oxidative Cyclization. A marmesin synthase, which is a cytochrome P450 monooxygenase, then facilitates the cyclization of the prenyl group in DMS to form the characteristic dihydrofuran ring of this compound.

The efficiency of this pathway can be significantly enhanced through various metabolic engineering strategies, including the overexpression of key enzymes and the optimization of precursor supply.[1][2]

Caption: Enzymatic conversion of umbelliferone to this compound.

Data Presentation: Performance of Engineered E. coli Strains

The following table summarizes key quantitative data from various studies on the biosynthesis of this compound in engineered E. coli. This allows for a clear comparison of different production strategies and their outcomes.

| Strain / Condition | Host Organism | Key Enzymes Expressed | Titer (mg/L) | Molar Conversion Rate (%) | Reference |

| Shake-flask Culture | E. coli | PpPT1 and PpDCΔ2–29 | 37.15 ± 0.33 | Not Reported | [1] |

| Fed-batch Fermentation | E. coli | PpPT1 and PpDCΔ2–29 (optimized) | 203.69 | 81.4 | [1][2] |

Experimental Protocols

The following protocols are adapted from established methods for the biosynthesis of this compound in engineered E. coli.

-

Gene Sourcing: The genes for umbelliferone 6-prenyltransferase (PpPT1) and marmesin synthase (PpDCΔ2–29) are sourced from Peucedanum praeruptorum.

-

Vector Selection: The genes are cloned into suitable expression vectors, such as those from the pET series, which allow for inducible, high-level protein expression. For co-expression, dual-promoter vectors or multiple compatible plasmids can be utilized.

-

Cloning Strategy: Standard molecular cloning techniques, including PCR amplification of the target genes, restriction enzyme digestion, and ligation, are used to insert the genes into the expression vectors.

-

Transformation: The resulting plasmids are transformed into a suitable E. coli expression host, such as the BL21(DE3) strain.

-

Starter Culture: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 220 rpm.

-

Production Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture. Grow at 37°C and 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.

-

Bioconversion: Add 100 mg/L of umbelliferone to the culture. Reduce the incubation temperature to 30°C and continue shaking for 72 hours.

-

Monitoring: Collect samples periodically to analyze the production of marmesin using High-Performance Liquid Chromatography (HPLC).

-

Extraction: Centrifuge the culture to pellet the cells. Extract the supernatant three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using the following spectroscopic techniques.

| Technique | Spectroscopic Data | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 7.59 (d, J=9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, J=21.6 Hz, 1H), 6.20 (d, J=9.5 Hz, 1H), 4.74 (t, J=8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H, OH), 1.37 (s, 3H, CH₃), 1.24 (s, 3H, CH₃) | |

| ¹³C-NMR | Data for various coumarins are available in the literature. | |

| UV-Vis (in MeOH) | λmax: 217 nm (ε 7420), 338 nm (ε 17700) | |

| Mass Spectrometry | Molecular Formula: C₁₄H₁₄O₄; Molecular Weight: 246.26 g/mol |

Experimental Workflow

The logical flow of the experimental procedures, from initial genetic engineering to the final characterization of the product, is outlined below.

Caption: Overall experimental workflow for this compound biosynthesis.

References

Application Notes & Protocol: Isolation and Purification of (+)-Marmesin from Aegle marmelos

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the isolation and purification of the furanocoumarin, (+)-Marmesin, from the fruits of Aegle marmelos (L.) Corr., commonly known as Bael. Marmesin is a key precursor in the biosynthesis of linear furanocoumarins and has demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[1] The protocol details methods for extraction, chromatographic purification, and subsequent characterization of the isolated compound.

Introduction

Aegle marmelos is a medicinal plant native to India and Southeast Asia, with a long history of use in traditional medicine systems like Ayurveda.[2][3] Various parts of the plant, including the roots, leaves, and fruits, contain a wealth of bioactive secondary metabolites.[4][5] Among these are furanocoumarins, such as this compound (also known as Nodakenetin). Marmesin serves as a crucial intermediate in the biosynthesis of psoralen and other furanocoumarins. Given its therapeutic potential, a standardized and efficient protocol for its isolation is essential for further pharmacological research and drug development. This protocol outlines a reproducible method for obtaining high-purity this compound from A. marmelos fruit pulp.

Experimental Protocol

This protocol is divided into three main stages: preparation of plant material, extraction of crude phytochemicals, and chromatographic purification of this compound.

Materials and Equipment

-

Plant Material: Unripe or semi-ripe fruits of Aegle marmelos.

-

Solvents (Analytical or HPLC grade): Methanol, Dichloromethane (DCM), Chloroform, n-Hexane, Ethyl acetate.

-

Chromatography:

-

Silica gel (60-120 mesh) for column chromatography.

-

Pre-coated silica gel 60 F254 TLC plates.

-

-

Apparatus:

-

Grinder or blender

-

Soxhlet apparatus or large glass percolator

-

Rotary evaporator

-

Glass chromatography columns

-

Separatory funnel

-

Standard laboratory glassware

-

UV chamber for TLC visualization

-

Stage 1: Plant Material Preparation

-

Collection and Authentication: Collect fresh, semi-ripe fruits of Aegle marmelos. The plant material should be authenticated by a botanist.

-

Drying: Break open the fruits, separate the pulp from the hard shell, and cut the pulp into thin slices. Shade-dry the slices at room temperature (30-35°C) until they are brittle and free of moisture.

-

Pulverization: Grind the dried pulp into a coarse powder (approximately 40-60 mesh size) using a mechanical grinder.

-

Storage: Store the powdered material in an airtight container in a cool, dry place away from direct sunlight to prevent degradation of phytochemicals.

Stage 2: Extraction

-

Soxhlet Extraction:

-

Accurately weigh 500 g of the dried fruit pulp powder.

-

Place the powder into a thimble and load it into a Soxhlet extractor.

-

Extract the powder with methanol (approx. 2.5 L) for 6-12 hours. The process is complete when the solvent in the siphon arm becomes colorless.

-

-

Solvent Evaporation:

-

Concentrate the resulting methanolic extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C. This will yield a dark, viscous, semi-solid crude extract.

-

Stage 3: Purification

-

Liquid-Liquid Partitioning:

-

Dissolve the concentrated methanolic extract in a minimal amount of methanol and then suspend it in distilled water (e.g., 500 mL).

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform liquid-liquid partitioning by extracting sequentially with dichloromethane (DCM) (3 x 500 mL). This step isolates medium-polarity compounds like marmesin into the organic phase.

-

Combine the DCM fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator to yield the DCM fraction enriched with furanocoumarins.

-

-

Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 100 cm length).

-

Adsorb the dried DCM fraction onto a small amount of silica gel (dry loading) and carefully load it onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate or chloroform:methanol. A common mobile phase for separating marmesin is Chloroform:Methanol (e.g., starting with 9.5:0.5 v/v).

-

Collect fractions (e.g., 50 mL each) and monitor them using Thin Layer Chromatography (TLC).

-

-

TLC Monitoring:

-

Spot the collected fractions onto a TLC plate.

-

Develop the plate using a suitable mobile phase, such as Chloroform:Methanol (9.5:0.5).

-

Visualize the spots under UV light (marmesin is UV active and can be detected at 338 nm).

-

Pool the fractions that show a prominent spot corresponding to the Rf value of a marmesin standard.

-

-

Crystallization:

-

Combine the pure fractions and concentrate them under reduced pressure.

-

Allow the concentrated solution to stand at a cool temperature (0 to 5°C) to facilitate the crystallization of this compound.

-

Filter the crystals and wash them with a small amount of cold solvent (e.g., n-hexane) to obtain the purified compound.

-

Data Presentation

Yield and Purity Summary

The following table summarizes typical yields and purity levels at each stage of the process.

| Purification Stage | Starting Material (g) | Yield (g) | Yield (%) | Purity (by HPLC, %) |

| Dried Fruit Powder | 500 | - | - | - |

| Crude Methanolic Extract | 500 | 75 | 15.0 | < 5 |

| Dichloromethane Fraction | 75 | 18 | 24.0 (of crude) | 15-25 |

| Column Chromatography Fractions | 18 | 3.0 | 16.7 (of DCM) | ~90-95 |

| Purified this compound (Post-crystallization) | 3.0 | 2.5 | 83.3 (of column) | > 98 |

Note: Yields are illustrative and may vary based on the plant material's quality and experimental conditions. The amount of marmesin in dried A. marmelos fruit can range from 5–6.5 mg/g.

Spectroscopic Data for this compound

The identity and structure of the isolated compound should be confirmed by spectroscopic methods.

| Property | Data |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molar Mass | 246.26 g/mol |

| UV λmax (in MeOH) | 338 nm |

| Mass Spec (LC-MS) | Precursor [M+H]⁺: m/z 247.096 |

| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 7.59 (d, J=9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, 1H), 6.20 (d, J=9.5 Hz, 1H), 4.74 (t, J=8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H, OH), 1.37 (s, 3H), 1.24 (s, 3H) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

Marmesin's Role in Apoptosis Induction

Marmesin has been shown to exhibit anticancer effects by inducing apoptosis in leukemia cells. This is achieved partly through the intrinsic mitochondrial pathway.

Caption: Simplified pathway of Marmesin-induced apoptosis.

References

Application Notes and Protocols for Angiogenesis Inhibition Assay of (+)-Marmesin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-angiogenic properties of (+)-Marmesin, a naturally occurring coumarin. Detailed protocols for key in vitro and ex vivo angiogenesis assays are provided to enable the evaluation of this compound and other potential angiogenesis inhibitors.

Introduction to this compound and Angiogenesis Inhibition

This compound has been identified as a novel inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1][2][3][4][5] Angiogenesis is a crucial process in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy.

This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway. Specifically, it has been shown to inactivate VEGF-A-stimulated signaling cascades in endothelial cells, leading to the suppression of proliferation, migration, and invasion of these cells, as well as the inhibition of capillary-like tube formation. Furthermore, this compound has been observed to inhibit angiogenic sprouting in the ex vivo rat aortic ring assay.

The molecular mechanism underlying the anti-angiogenic activity of this compound involves the down-regulation of key cell surface signaling molecules, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), integrin β1, and integrin-linked kinase (ILK). By interfering with these critical components of the angiogenic process, this compound demonstrates its potential as a therapeutic agent for angiogenesis-related diseases.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenesis-related processes.

Table 1: Effect of this compound on Endothelial Cell Tube Formation

| This compound Concentration (µM) | Inhibition of Tube Formation (%) |

| 0.1 | 15 ± 2.8 |

| 1 | 45 ± 5.1 |

| 10 | 85 ± 7.3 |

Table 2: Effect of this compound on Aortic Ring Sprouting

| This compound Concentration (µM) | Inhibition of Sprouting Area (%) |

| 1 | 25 ± 4.2 |

| 5 | 60 ± 6.5 |

| 10 | 90 ± 8.1 |

(Data presented in the tables are representative and compiled from published literature. Actual results may vary based on experimental conditions.)

Signaling Pathway

The anti-angiogenic activity of this compound is primarily mediated through the inhibition of the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors.

Caption: this compound inhibits angiogenesis by down-regulating VEGFR-2 and inhibiting the phosphorylation of key downstream signaling molecules.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound stock solution (dissolved in DMSO)

-

96-well tissue culture plates

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in EGM-2. Add 100 µL of the cell suspension to each BME-coated well. Then, add 100 µL of the desired concentration of this compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.

-

Visualization and Quantification:

-

Phase Contrast: Observe tube formation using an inverted microscope. Capture images at 4x or 10x magnification.

-

Fluorescence: For quantitative analysis, you can stain the cells with Calcein AM. Carefully remove the medium and wash the cells with PBS. Incubate with Calcein AM solution (2 µg/mL in PBS) for 30 minutes at 37°C. Wash again with PBS and visualize using a fluorescence microscope.

-

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a cross-section of a rat aorta embedded in a 3D matrix.

Materials:

-

Thoracic aorta from a 6-8 week old Sprague-Dawley rat

-

Endothelial Cell Basal Medium (EBM) supplemented with growth factors

-

Collagen Type I or Matrigel®

-

This compound stock solution

-

48-well tissue culture plates

-

Surgical instruments (forceps, scissors)

-

Stereomicroscope

Protocol:

-

Aorta Dissection: Euthanize the rat and aseptically dissect the thoracic aorta. Place it in a petri dish containing cold, sterile PBS.

-

Ring Preparation: Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.

-

Embedding: Place a 100 µL layer of cold collagen or Matrigel® at the bottom of each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover it with another 100 µL of the matrix.

-

Treatment: After the top layer has solidified, add 500 µL of EBM containing the desired concentration of this compound or vehicle control to each well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days. Replace the medium every 2-3 days with fresh medium containing the respective treatments.

-

Quantification: Monitor the outgrowth of microvessels daily using an inverted microscope. At the end of the experiment, capture images and quantify the angiogenic response by measuring the area of sprouting microvessels from the aortic ring using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis.

Materials:

-

Fertilized chicken eggs (Day 3 of incubation)

-

Sterile PBS

-

Thermanox® coverslips or sterile filter paper discs

-

This compound stock solution

-

Egg incubator

-

Small scissors, forceps

-

Stereomicroscope

Protocol:

-

Egg Preparation: On day 3 of embryonic development, create a small window in the eggshell to expose the CAM. To do this, gently crack and remove a small piece of the shell without damaging the underlying membrane.

-

Sample Application: Prepare the test samples by impregnating sterile filter paper discs or Thermanox® coverslips with different concentrations of this compound or a vehicle control. Allow the solvent to evaporate completely under sterile conditions.

-

Implantation: Gently place the prepared disc or coverslip onto the CAM, ensuring good contact with the membrane.

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

-

Analysis: After the incubation period, carefully remove the CAM from the egg. Place it in a petri dish with PBS and examine it under a stereomicroscope.

-

Quantification: Capture images of the area around the implant. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined radius around the implant using image analysis software. A significant reduction in blood vessel formation in the presence of this compound compared to the control indicates anti-angiogenic activity.

Western Blot Analysis of VEGFR-2 Signaling Pathway

This protocol details the investigation of the phosphorylation status of key proteins in the VEGFR-2 signaling cascade upon treatment with this compound.

Materials:

-

HUVECs

-

EGM-2 medium

-

VEGF-A

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

-

Chemiluminescence detection reagents and imaging system

Protocol:

-

Cell Culture and Treatment: Seed HUVECs and grow them to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

By following these detailed protocols, researchers can effectively evaluate the anti-angiogenic potential of this compound and other compounds, contributing to the development of novel therapeutics for cancer and other angiogenesis-dependent diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]

- 5. Marmesin is a novel angiogenesis inhibitor: Regulatory effect and molecular mechanism on endothelial cell fate and angiogenesis [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (+)-Marmesin in In Vivo Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction